Pyroglutamylalanine
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Overview
Description
L-Pyroglutamyl-L-alanine is a dipeptide compound composed of L-pyroglutamic acid and L-alanine. It is known for its role as a substrate in enzymatic reactions, particularly involving pyroglutamyl peptidase. The compound has a molecular weight of 200.19 g/mol and is typically found as a white to off-white powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Pyroglutamyl-L-alanine can be synthesized through the reaction of L-pyroglutamic acid with L-alanine. One common method involves the use of benzyloxycarbonyl-L-pyroglutamic acid (Z-L-pGlu) as a starting material. The synthesis involves the following steps :
Protection of the amino group: The amino group of L-pyroglutamic acid is protected using a benzyloxycarbonyl (Z) group.
Coupling reaction: The protected L-pyroglutamic acid is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N’-dimethylformamide (DMF).
Deprotection: The Z group is removed under acidic conditions to yield L-Pyroglutamyl-L-alanine.
Industrial Production Methods
Industrial production of L-Pyroglutamyl-L-alanine typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin support .
Chemical Reactions Analysis
Types of Reactions
L-Pyroglutamyl-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by enzymes such as pyroglutamyl peptidase, resulting in the cleavage of the peptide bond.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using pyroglutamyl peptidase.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N,N’-dimethylformamide (DMF) for peptide bond formation.
Major Products Formed
The primary product formed from the hydrolysis of L-Pyroglutamyl-L-alanine is the individual amino acids, L-pyroglutamic acid and L-alanine .
Scientific Research Applications
L-Pyroglutamyl-L-alanine has several applications in scientific research:
Biochemistry: It is used as a substrate to study the activity of pyroglutamyl peptidase, an enzyme involved in protein metabolism.
Pharmaceutical Research: The compound is used in the development of enzyme inhibitors and as a model compound for studying peptide interactions.
Structural Biology: Its crystal structure has been studied to understand peptide conformation and interactions.
Mechanism of Action
The mechanism of action of L-Pyroglutamyl-L-alanine primarily involves its role as a substrate for pyroglutamyl peptidase. The enzyme recognizes the pyroglutamyl residue and cleaves the peptide bond, releasing L-pyroglutamic acid and L-alanine. This reaction is crucial for understanding the enzyme’s specificity and activity .
Comparison with Similar Compounds
Similar Compounds
L-Pyroglutamyl-L-naphthylamide: Another substrate for pyroglutamyl peptidase, used in similar enzymatic studies.
L-Pyroglutamyl-L-phenylalanine: A related dipeptide with similar structural properties but different enzymatic interactions.
Uniqueness
L-Pyroglutamyl-L-alanine is unique due to its specific interaction with pyroglutamyl peptidase, making it a valuable tool for studying this enzyme’s activity. Its relatively simple structure and well-defined synthesis routes also contribute to its widespread use in research .
Properties
IUPAC Name |
2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVJUARZXCJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901333 |
Source
|
Record name | NoName_435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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